molecular formula C23H28N4O3S2 B5794206 [1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-1-thiophen-2-ylethylideneamino]carbamimidothioate

[1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-1-thiophen-2-ylethylideneamino]carbamimidothioate

Cat. No.: B5794206
M. Wt: 472.6 g/mol
InChI Key: DXVAKFMLUVWDMR-PCLIKHOPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-thiophen-2-ylethylideneamino]carbamimidothioate: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a hexoxyphenyl group, a dioxopyrrolidinyl moiety, and a thiophenylethylideneamino carbamimidothioate group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-thiophen-2-ylethylideneamino]carbamimidothioate typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the hexoxyphenyl group: This step involves the alkylation of phenol with hexyl bromide in the presence of a base such as potassium carbonate.

    Synthesis of the dioxopyrrolidinyl moiety: This can be achieved through the reaction of succinic anhydride with an amine, followed by cyclization.

    Coupling of the thiophenylethylideneamino carbamimidothioate group: This step involves the reaction of thiophene-2-carbaldehyde with an amine to form the Schiff base, which is then reacted with a carbamimidothioate derivative.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-thiophen-2-ylethylideneamino]carbamimidothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or azides.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.

    Material Science: It can be incorporated into polymers to modify their properties.

Biology

    Biochemical Probes: The compound can be used as a probe to study enzyme activities or protein interactions.

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Diagnostic Tools: Used in imaging techniques to detect specific biomolecules.

Industry

    Chemical Manufacturing: Employed in the synthesis of other complex organic molecules.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of [1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-thiophen-2-ylethylideneamino]carbamimidothioate involves its interaction with specific molecular targets. The compound may:

    Bind to enzymes: Inhibiting their activity and affecting metabolic pathways.

    Interact with receptors: Modulating signal transduction pathways.

    Alter gene expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

  • [1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-thiophen-2-ylethylideneamino]carbamimidothioate
  • [1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-thiophen-2-ylethylideneamino]carbamimidothioate
  • [1-(4-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-thiophen-2-ylethylideneamino]carbamimidothioate

Uniqueness

The uniqueness of [1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-thiophen-2-ylethylideneamino]carbamimidothioate lies in its hexoxyphenyl group, which imparts distinct physicochemical properties compared to its analogs

Properties

IUPAC Name

[1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-1-thiophen-2-ylethylideneamino]carbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3S2/c1-3-4-5-6-13-30-18-11-9-17(10-12-18)27-21(28)15-20(22(27)29)32-23(24)26-25-16(2)19-8-7-14-31-19/h7-12,14,20H,3-6,13,15H2,1-2H3,(H2,24,26)/b25-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVAKFMLUVWDMR-PCLIKHOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NN=C(C)C3=CC=CS3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)S/C(=N/N=C(\C)/C3=CC=CS3)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.